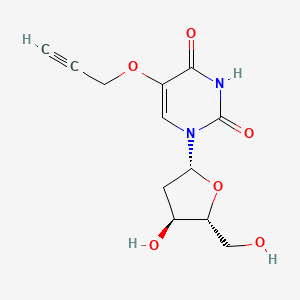

尿苷,2'-脱氧-5-(2-炔丙氧基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of modified uridines, including 2'-deoxy-5-(2-propynyloxy)-uridine, involves complex chemical processes aimed at introducing specific functional groups to the uridine molecule. Sakthivel et al. (1996) detailed the first unambiguous synthesis of a closely related compound, 5′-O-benzoyl-3′-deoxy-2′-keto-α-uridine, showcasing the intricacies involved in synthesizing modified nucleosides. Their work emphasized the importance of crystal structure analysis and 1H-NMR data in confirming the identity of synthesized compounds and highlighted the challenges in achieving stereoselective synthesis (Sakthivel, Pathak, Cheravakkattu, & Suresh, 1996).

Molecular Structure Analysis

The molecular structure of modified uridines provides insight into their potential interactions and reactivity. Harris and MacIntyre (1964) solved the crystal structure of a similar molecule, 5-fluoro-2′-deoxy-β-uridine, revealing how slight modifications can affect the molecular conformation and potentially, its biochemical properties. Their findings indicate the importance of bond lengths, angles, and planarity in understanding how such modifications might influence the molecule's function and stability (Harris & MacIntyre, 1964).

Chemical Reactions and Properties

Chemical reactions involving modified uridines are key to understanding their reactivity and potential applications. The work by Nowak and Robins (2007) on synthesizing 3'-deoxynucleosides showcases the diverse chemical reactions these molecules can undergo, including the addition of difluorocarbene to unsaturated uridine derivatives. This study sheds light on the chemical versatility of modified uridines and their potential as intermediates in synthesizing more complex molecules (Nowak & Robins, 2007).

Physical Properties Analysis

Understanding the physical properties of modified uridines, such as solubility, melting point, and crystalline structure, is crucial for their application in pharmaceutical formulations. The crystal and molecular structure analysis performed by Harris and MacIntyre (1964) also provides valuable information on the physical properties of these compounds, highlighting how modifications can influence their physical behavior and stability (Harris & MacIntyre, 1964).

Chemical Properties Analysis

The chemical properties of modified uridines, including their reactivity with other molecules, stability under various conditions, and potential to undergo further chemical transformations, are essential for their utilization in research and therapy. Studies like those conducted by Nowak and Robins (2007) provide a foundation for understanding these properties by detailing the reactions and outcomes of specific chemical modifications on the uridine backbone (Nowak & Robins, 2007).

科学研究应用

生物医学和神经学应用

尿苷及其衍生物在中枢神经系统(CNS)中发挥着至关重要的作用,影响着大脑功能、神经传递,并可能为神经系统疾病提供治疗途径。研究强调了尿苷在维持大脑功能中的重要性,突出了需要进一步研究其对 CNS 的影响,包括可塑性、再生和神经传递。对大脑中嘧啶代谢的探索揭示了尿苷衍生物在管理睡眠障碍和神经退行性疾病等疾病中的潜力(Löffler、Carrey 和 Zameitat,2018;Kimura、Ho 和 Yamamoto,2001)。

药物开发和药理学

尿苷磷酸化酶在嘧啶代谢中至关重要,催化尿苷的可逆磷酸化。该酶的活性对于开发高选择性抗癌剂至关重要,这强调了抑制剂的重要性,这些抑制剂可能导致癌症和传染病的新疗法。详细了解这种酶及其与潜在药物的相互作用对于治疗剂的合理设计至关重要(Lashkov 等人,2011)。

抗氧化特性和神经保护

与尿苷代谢密切相关的尿酸因其抗氧化特性而被认可,这可能赋予神经保护作用。尿酸清除活性氧物质可以减轻氧化应激,表明在神经退行性疾病发病机制中具有保护作用。这突出了在以氧化应激增加为特征的疾病中调节尿酸水平的潜在治疗益处(Settle、Kl 和 Orf,2014)。

属性

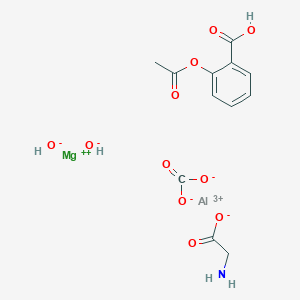

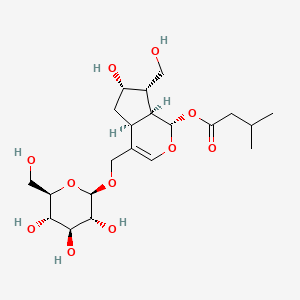

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-ynoxypyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-2-3-19-8-5-14(12(18)13-11(8)17)10-4-7(16)9(6-15)20-10/h1,5,7,9-10,15-16H,3-4,6H2,(H,13,17,18)/t7-,9+,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTKQPVPFHMJNK-FXBDTBDDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65367-85-3 |

Source

|

| Record name | Propynyloxy-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065367853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1s,2r,5r)-5-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol](/img/structure/B1197122.png)

![(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol;[(8R,9S,10R,13S,14S)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1197137.png)